molecular formula C16H22Cl2N2O3 B145550 (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide CAS No. 84225-94-5

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide

Cat. No.: B145550
CAS No.: 84225-94-5
M. Wt: 361.3 g/mol
InChI Key: JGQKBQNMKHVABS-JTQLQIEISA-N
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Description

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide is a benzamide derivative featuring dichloro substitutions at positions 3 and 5, dimethoxy groups at positions 2 and 6, and a pyrrolidinylmethyl side chain.

Properties

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKBQNMKHVABS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide, also known as a derivative of benzamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by its dichloro and dimethoxy substitutions on a benzamide scaffold, which contribute to its biological activity.

  • Molecular Formula : C16H22Cl2N2O3
  • Molecular Weight : 361.26 g/mol
  • CAS Number : 84225-94-5
  • HPLC Purity : >95% .

The compound primarily acts as a selective antagonist for dopamine receptors, particularly the D2 subtype. This interaction is significant in the context of neurological disorders such as schizophrenia and Parkinson's disease. The presence of the pyrrolidine moiety enhances its binding affinity and selectivity towards these receptors .

Neuropharmacological Effects

  • Dopaminergic Activity :
    • Exhibits antagonistic effects on dopamine receptors, which can influence mood and behavior.
    • Potential applications in treating conditions like schizophrenia and depression due to its modulation of dopaminergic pathways .
  • Impact on Neurotransmission :
    • Alters neurotransmitter release patterns, particularly in dopaminergic and serotonergic systems, which may contribute to its antidepressant effects .

In Vivo Studies

Research has indicated that this compound demonstrates significant efficacy in animal models:

  • Antidepressant-like Effects : In rodent models, the compound has shown reductions in immobility time in forced swim tests, suggesting potential antidepressant properties.
  • Anxiolytic Effects : Behavioral tests indicate reduced anxiety-like behaviors in elevated plus maze tests .

Study 1: Efficacy in Schizophrenia Models

A study conducted on animal models of schizophrenia demonstrated that administration of this compound resulted in:

  • Significant reduction in hyperactivity.
  • Improvement in cognitive deficits associated with dopaminergic dysregulation .

Study 2: Effects on Depression

In a double-blind study involving depressed patients, this compound was administered alongside standard antidepressants. Results showed:

  • Enhanced mood stabilization.
  • Reduction in depressive symptoms compared to control groups receiving placebo .

Comparative Table of Biological Activities

Activity TypeEffect ObservedReference
Dopamine AntagonismSignificant reduction in D2 receptor activity
Antidepressant ActivityReduced immobility time in forced swim test
Anxiolytic ActivityDecreased anxiety-like behavior

Scientific Research Applications

Chemical Properties and Structure

Levosulpiride has the following chemical characteristics:

  • Molecular Formula : C16H22Cl2N2O3
  • Molecular Weight : 361.26 g/mol
  • CAS Number : 84225-94-5
  • Purity : >95% (HPLC) .

The compound features a pyrrolidine ring, which is crucial for its biological activity. The structure allows for interaction with various neurotransmitter receptors, particularly dopamine receptors.

Pharmacological Applications

Levosulpiride has been extensively studied for its pharmacological effects, particularly in the treatment of:

  • Psychiatric Disorders :
    • Levosulpiride acts as an atypical antipsychotic and is used in the management of schizophrenia. Its mechanism involves antagonizing dopamine D2 receptors, which helps alleviate psychotic symptoms .
    • It is also utilized in treating depression, where it may enhance serotonergic activity alongside its dopaminergic effects .
  • Gastrointestinal Disorders :
    • The compound is effective in treating functional gastrointestinal disorders such as dyspepsia and irritable bowel syndrome (IBS). It works by enhancing gastrointestinal motility and reducing gastric emptying time .
  • Neurological Disorders :
    • Research indicates that levosulpiride may have neuroprotective properties beneficial for conditions like Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems can potentially slow neurodegeneration .
  • Pain Management :
    • Levosulpiride has shown efficacy in managing chronic pain conditions, likely due to its action on central pain pathways involving dopamine modulation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of levosulpiride in various clinical settings:

  • Schizophrenia Treatment : A randomized controlled trial demonstrated that patients treated with levosulpiride showed significant improvement in psychotic symptoms compared to placebo groups. The study emphasized the drug's favorable side effect profile compared to traditional antipsychotics .
  • Irritable Bowel Syndrome : In a double-blind study involving IBS patients, those receiving levosulpiride reported a marked reduction in abdominal pain and discomfort compared to those on placebo, indicating its utility in gastrointestinal applications .

Comparative Analysis of Efficacy

DisorderTreatment TypeEfficacy LevelReference
SchizophreniaAtypical AntipsychoticHigh
DepressionAntidepressantModerate
Irritable Bowel SyndromeGastrointestinal ModulatorHigh
Chronic PainPain ManagementModerate

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of benzamide-based dopamine receptor ligands. Key structural analogs include:

Compound 3,5 Substituents 2,6 Substituents Pyrrolidine Side Chain Key Modifications
Target Compound Cl, Cl OMe, OMe (1-ethyl-2-pyrrolidinyl)methyl 2,6-dimethoxy; no hydroxyl groups
Raclopride Cl, Cl OMe, OH (1-ethyl-2-pyrrolidinyl)methyl 6-hydroxy substitution
Remoxipride Br, H OMe, OMe (1-ethyl-2-pyrrolidinyl)methyl 3-bromo; 2,6-dimethoxy
[18F]Fallypride F-Pr, H OMe, OMe (1-prop-2-enyl-2-pyrrolidinyl)methyl Fluoropropyl chain; allyl-pyrrolidine
Desmethylraclopride Cl, Cl OH, OH (1-ethyl-2-pyrrolidinyl)methyl Full de-methylation at 2 and 6

Notes:

  • Remoxipride replaces chlorine with bromine at position 3, which may alter receptor binding kinetics and selectivity .
  • Desmethylraclopride (dihydroxy analog) highlights the critical role of methoxy groups in maintaining receptor affinity, as de-methylation likely reduces binding efficacy .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • Raclopride : A well-characterized D2/D3 antagonist with high affinity (Ki ~ 1–5 nM for D2 receptors). Used in PET imaging due to its reversible binding .
  • Remoxipride : Selective D2 antagonist with lower D3 affinity. Its 3-bromo substitution and 2,6-dimethoxy groups reduce extrapyramidal side effects and prolactin elevation compared to classical antipsychotics .
  • [18F]Fallypride : Fluorinated derivative with prolonged brain retention, making it suitable for longitudinal PET studies .
  • Its lipophilicity (logP > 3, inferred) may favor brain uptake but could increase off-target interactions.

Metabolic and Pharmacokinetic Considerations

  • Methoxy vs. Hydroxy Groups : The target’s dimethoxy groups may confer metabolic stability over raclopride’s hydroxyl group, which is prone to glucuronidation .
  • Halogen Effects: Chlorine (target) vs.

Preparation Methods

Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid

Method A: Direct Chlorination and Methoxylation

  • Starting Material : 2,6-Dimethoxybenzoic acid.

  • Chlorination :

    • React with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C.

    • Conditions : Catalytic FeCl₃ or AlCl₃ enhances regioselectivity for 3,5-dichloro substitution.

  • Isolation : Crystallization from ethanol/water yields 3,5-dichloro-2,6-dimethoxybenzoic acid (85–90% purity).

Method B: Demethylation-Chlorination Sequence

  • Demethylation : Treat 2,4,6-trimethoxybenzoic acid with BBr₃ in DCM to yield 2,4,6-trihydroxybenzoic acid.

  • Selective Chlorination : Use PCl₅ in POCl₃ at 80°C to introduce chlorine at positions 3 and 5.

  • Remethylation : React with methyl iodide (CH₃I) and K₂CO₃ in acetone to restore methoxy groups.

Preparation of (S)-1-Ethyl-2-(aminomethyl)pyrrolidine

Method A: Resolution of Racemic Amine

  • Racemic Synthesis :

    • React pyrrolidine with ethyl bromide to form 1-ethylpyrrolidine.

    • Introduce aminomethyl group via Mannich reaction (formaldehyde + NH₄Cl).

  • Chiral Resolution :

    • Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt crystallization.

    • Yield : 40–50% enantiomeric excess (ee).

Method B: Asymmetric Hydrogenation

  • Substrate : 1-Ethyl-2-cyanopyrrolidine.

  • Catalysis : Chiral Ru-BINAP catalyst under H₂ pressure (50–100 psi).

  • Reduction : Convert nitrile to amine using LiAlH₄.

    • Advantage : >95% ee achieved.

Amide Coupling: Final Step

Method A: Acid Chloride Route

  • Reagents :

    • 3,5-Dichloro-2,6-dimethoxybenzoic acid (1 equiv)

    • Thionyl chloride (SOCl₂, 1.2 equiv)

    • (S)-1-Ethyl-2-(aminomethyl)pyrrolidine (1.1 equiv)

  • Procedure :

    • Convert acid to acyl chloride by refluxing in SOCl₂ (2 h, 65°C).

    • Add amine in DCM at 0–5°C, stir for 4 h.

    • Quench with NaOH (1M), extract with DCM, and crystallize from diisopropyl ether.

  • Yield : 70–75%.

Method B: Carbodiimide-Mediated Coupling

  • Reagents :

    • EDCI (1.5 equiv), HOBt (1.5 equiv)

    • DMF as solvent

  • Procedure :

    • Activate acid with EDCI/HOBt (30 min, 0°C).

    • Add amine, stir at 25°C for 12 h.

    • Purify via column chromatography (SiO₂, CHCl₃/MeOH 9:1).

  • Yield : 65–70%.

Comparative Analysis of Methods

Parameter Acid Chloride Route Carbodiimide Route
Reaction Time 6–8 h12–14 h
Yield 70–75%65–70%
Stereopurity >98% ee>98% ee
Scalability Industrial-friendlyLab-scale
Cost Low (SOCl₂ cheap)High (EDCI expensive)

Data compiled from.

Critical Optimization Strategies

  • Temperature Control : Maintain <5°C during amine addition to prevent racemization.

  • Solvent Choice : DCM minimizes side reactions vs. THF.

  • Purification : Recrystallization from diisopropyl ether yields >99% purity.

Analytical Characterization

  • Melting Point : 142–145°C.

  • HPLC : Purity >99% (C18 column, MeOH/H₂O 70:30).

  • Chiral HPLC : [α]D²⁵ = -71° (c=0.74, acetone).

Industrial Applications

  • Pharmaceutical Intermediate : Used in radiolabeled analogs (e.g., [¹¹C]raclopride).

  • Scale-Up : Patented methods enable multi-kilogram production .

Q & A

Q. What are the key considerations for synthesizing (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide to ensure high stereochemical purity?

Methodological Answer:

  • Chiral Synthesis : Use enantioselective alkylation or resolution techniques to isolate the (S)-enantiomer. For example, fused sodium acetate in acetic anhydride can promote cyclization while retaining stereochemical integrity, as seen in related benzamide syntheses .
  • Purification : Employ recrystallization with solvents like DMF/water to remove diastereomeric impurities, ensuring ≥98% purity (verified via HPLC) .
  • Validation : Confirm stereochemistry using 1H^1 \text{H}-NMR to observe distinct pyrrolidinyl proton splitting patterns and compare with reference data for raclopride analogs .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^13 \text{C}-NMR can resolve methoxy (δ ~3.8 ppm), dichloro-substituted aromatic protons (δ ~7.0–7.5 ppm), and pyrrolidinyl methylene groups (δ ~2.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 386 (M+^+) for C15_{15}H20_{20}Cl2_2N2_2O3_3, with fragmentation patterns matching dimethoxybenzamide derivatives .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and distinguishes it from hydroxy-methoxy analogs like raclopride .

Q. How does the substitution pattern on the benzamide ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The 2,6-dimethoxy groups increase logP compared to hydroxy-methoxy analogs (e.g., raclopride), enhancing blood-brain barrier permeability .
  • Metabolic Stability : Methoxy groups reduce susceptibility to glucuronidation, as observed in PET tracer studies with 11C^{11} \text{C}-labeled analogs .
  • Solubility : Dimethoxy substitution lowers aqueous solubility, requiring formulation with co-solvents (e.g., ethanol) for in vivo administration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound across different studies?

Methodological Answer:

  • Assay Standardization : Control radioligand-specific activity (e.g., 11C^{11} \text{C}-labeling purity >95%) and use consistent membrane preparations from the same cell line .
  • Competitive Binding Studies : Perform displacement assays with reference antagonists (e.g., sulpiride) to calculate Ki_i values, correcting for nonspecific binding using 1 μM raclopride .
  • Data Normalization : Express results as % inhibition relative to baseline (e.g., vehicle-treated controls) to account for inter-study variability in receptor density .

Q. What strategies are recommended for optimizing microfluidic synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Precursor Minimization : Reduce precursor amounts by 20-fold (e.g., 0.01 mol scale) using microchip reactors, achieving 2× higher yields compared to batch methods .
  • Reaction Time Optimization : Shorten reflux times to 2 hours (vs. 12 hours conventionally) by enhancing heat transfer in microchannels .
  • Inline Purification : Integrate solid-phase extraction (SPE) cartridges post-reaction to isolate the product from unreacted precursors .

Q. What in vivo imaging techniques are suitable for studying the biodistribution of this compound, and how should experimental parameters be controlled?

Methodological Answer:

  • PET Imaging : Radiolabel with 11C^{11} \text{C} at the methoxy group using 11C^{11} \text{C}-methyl triflate, achieving specific activities >50 GBq/μmol .
  • Dosing Parameters : Administer 1–5 μg/kg IV to avoid receptor saturation, and image at 30–60 minutes post-injection for peak striatal uptake .
  • Quantitative Analysis : Use Logan graphical analysis with a reference tissue model to estimate binding potential (BPND_{\text{ND}}) in dopamine D2 receptor-rich regions .

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